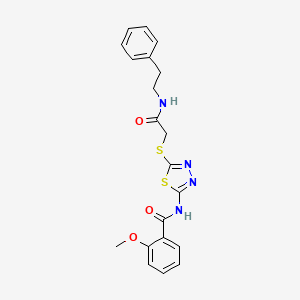![molecular formula C12H17NO5 B2623314 5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid CAS No. 2060040-87-9](/img/structure/B2623314.png)
5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid” is a chemical compound with the CAS Number: 2060040-87-9 . It has a molecular weight of 255.27 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound could involve the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The IUPAC name of this compound is 5-(((tert-butoxycarbonyl)amino)methyl)-3-methylfuran-2-carboxylic acid . The Inchi Code is 1S/C12H17NO5/c1-7-5-8(17-9(7)10(14)15)6-13-11(16)18-12(2,3)4/h5H,6H2,1-4H3,(H,13,16)(H,14,15) .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.27 . It is stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
NMR Studies of Macromolecular Complexes
The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . For instance, tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate . This strategy has been used to analyze presynaptic complexes involved in neurotransmitter release .
Dipeptide Synthesis
Tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Formal Anti-Markovnikov Hydromethylation
The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This indicates the potential use of tert-butyloxycarbonyl-protected amino acids in the synthesis of complex organic molecules.
Synthesis of Ledipasvir
The Boc-protected amino acid 5-azaspiro[2.4]heptane-6-carboxylic acid has recently become a key element in the synthesis of ledipasvir , a potent non-structural protein 5A (NS5A) inhibitor that is used for the treatment of hepatitis C virus infections (HCV) .
Formation of N-tert-Butoxy-Carbonyl Anhydride
The reactions to form stable N-tert-butoxy-carbonyl anhydrides have been analyzed . The spontaneity of the reactions was found to increase with peptide length .
Study of Large Biomolecular Assemblies
Tagging of proteins with tert-butyl groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-7-5-8(17-9(7)10(14)15)6-13-11(16)18-12(2,3)4/h5H,6H2,1-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEVNDINZWFXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2623231.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2623232.png)

![3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2623234.png)

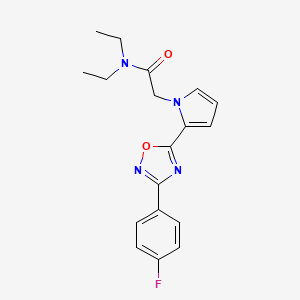
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)
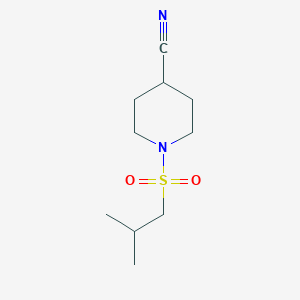
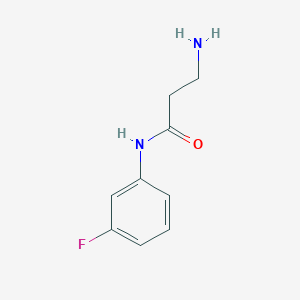
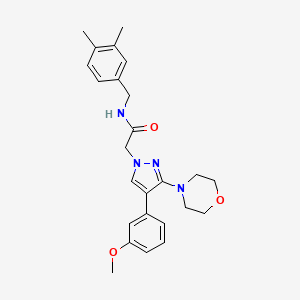
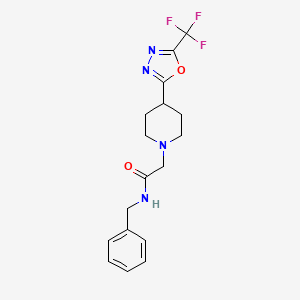
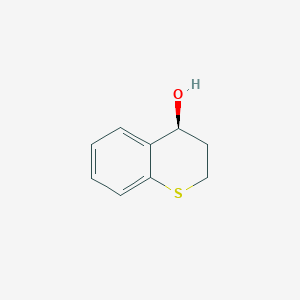
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2623250.png)
